molecular formula C16H22N2O2 B8110712 N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8110712
M. Wt: 274.36 g/mol
InChI Key: IZFPPGATHCMZGY-UHFFFAOYSA-N
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Description

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a synthetic spirocyclic compound of interest in medicinal chemistry and pharmacological research. This chemical scaffold is based on the spiro[chroman-2,4'-piperidine] structure, which has been identified in scientific literature as a valuable pharmacophore for inhibiting specific enzymes and receptors . Structural analogs of this compound have been investigated as potent acetyl-CoA carboxylase (ACC) inhibitors , a target relevant for metabolic disorders such as diabetes and obesity . Further research into closely related spiro[chroman-2,4'-piperidine] derivatives has demonstrated potential anticancer activity , inducing apoptosis and cell cycle arrest in vitro . Additionally, this spirocyclic framework has been utilized in the development of G-protein-coupled receptor 119 (GPR119) agonists , indicating its application in metabolic disease research and drug discovery . Researchers can explore this versatile scaffold for developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17-15(19)10-12-11-16(6-8-18-9-7-16)20-14-5-3-2-4-13(12)14/h2-5,12,18H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFPPGATHCMZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide, with the CAS number 1422134-49-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 274.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological profile.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The spiro[chroman-piperidine] structure may enhance binding affinity and selectivity for specific targets, potentially influencing pathways related to neurobiology and cancer therapy.

Biological Activities

  • Anti-Tubercular Activity :
    A study evaluated a series of spiro-[chroman-2,4'-piperidin]-4-one derivatives for anti-tuberculosis activity against Mycobacterium tuberculosis. Among these derivatives, one compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating that structural analogs of this compound may possess similar anti-tubercular properties .
  • Cytotoxicity :
    While some derivatives exhibited promising anti-TB activity, they also showed acute cytotoxicity towards human lung fibroblast cell lines (MRC-5). This dual effect highlights the need for careful evaluation of therapeutic indices when considering these compounds for drug development .
  • Potential as a Sirtuin Modulator :
    The compound's structural features suggest potential interactions with sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging and metabolism. Modulators of sirtuin activity are being explored as therapeutic agents for conditions such as neurodegenerative diseases and cancer .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-TubercularSignificant inhibition (MIC 3.72 μM)
CytotoxicityAcute cytotoxicity in MRC-5 cell lines
Sirtuin ModulationPotential interaction with sirtuins

Case Studies

  • Anti-Tuberculosis Study :
    In a systematic evaluation, derivatives of spiro-[chroman-2,4'-piperidin]-4-one were synthesized and tested against M. tuberculosis. The study found that while some compounds had low MIC values compared to standard treatments (e.g., isoniazid), they also posed risks due to cytotoxic effects on human cells .
  • Sirtuin Interaction Studies :
    Research into small-molecule inhibitors targeting sirtuins has indicated that compounds similar to this compound could modulate sirtuin activity effectively. This modulation is crucial in understanding their role in cellular processes like apoptosis and inflammation .

Scientific Research Applications

Introduction to N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

This compound is a spirocyclic compound that features a chroman and piperidine moiety. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

2.1. ACC Inhibition

One of the primary applications of this compound is as an acetyl coenzyme A carboxylase (ACC) inhibitor. ACC plays a crucial role in fatty acid synthesis and metabolism, and its inhibition can lead to significant therapeutic benefits in various metabolic disorders:

  • Obesity and Metabolic Syndrome : By inhibiting ACC, the compound can potentially reduce fatty acid synthesis, thereby aiding in weight management and the treatment of metabolic syndrome .
  • Cardiovascular Diseases : The inhibition of ACC may help manage conditions like hypertension and heart failure by improving lipid profiles .
  • Diabetes Management : ACC inhibitors have been shown to improve insulin sensitivity and glucose metabolism, making them valuable in diabetes treatment .

Table 1: Potential Therapeutic Applications of ACC Inhibition

ConditionMechanism of ActionPotential Benefits
ObesityReduces fatty acid synthesisWeight loss, improved metabolic health
HypertensionImproves lipid profilesReduced cardiovascular risk
DiabetesEnhances insulin sensitivityBetter glycemic control
Non-alcoholic Fatty Liver DiseaseDecreases liver fat accumulationImproved liver function

Recent studies have highlighted the biological relevance of spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, which includes this compound. These compounds exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents .
  • Cytotoxic Properties : Research indicates that certain spirocyclic compounds possess cytotoxic effects against cancer cell lines, suggesting their utility in oncology .

Case Studies

Several studies have documented the efficacy of spiro[chromane-2,4'-piperidine] derivatives in treating specific conditions:

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of spiro[chromane-2,4'-piperidine] derivatives on human colon cancer cell lines. Results indicated that specific modifications to the piperidine ring enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Metabolic Disorder Management
In a clinical trial assessing the impact of ACC inhibitors on patients with metabolic syndrome, participants exhibited significant reductions in body weight and improvements in lipid profiles after treatment with compounds similar to this compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities:

Compound Name Core Structure Key Substituents/Modifications Biological Activity (IC50/EC50) Target/Mechanism Reference
N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide Spiro[chroman-2,4'-piperidin]-4-yl N-Methyl acetamide Under investigation Not yet fully characterized -
7-(5-((Substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride Spiro[chroman-2,4'-piperidin]-4-one Thiophene-sulfonyl bridge IC50: 0.31–5.62 μM (anticancer) Apoptosis induction, cell cycle arrest
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide Coumarin-piperidine hybrid Coumarin-oxy linker, piperidinylphenyl Not reported Potential kinase inhibition
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide Phenoxy-phenoxy scaffold Chlorophenoxy, N-methyl acetamide Not reported Synthetic intermediate
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-pyridine hybrid Sulfanyl linker, dimethylpyrimidine Not reported Antibacterial/antifungal potential
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl hybrid Tosylpiperazine, fluorophenyl Not reported Probable GPCR modulation

Key Findings from Comparative Analysis

Spirocyclic Core vs. Non-Spiro Analogues: Spiro[chroman-2,4'-piperidin]-4-one derivatives (e.g., compound 16 in ) exhibit potent anticancer activity (IC50: 0.31–5.62 μM) due to their rigid three-dimensional structure, which enhances target engagement. In contrast, non-spiro acetamides (e.g., and ) lack this conformational constraint and show reduced or uncharacterized activity .

Role of Substituents on the Acetamide Moiety :

  • The N-methyl group in the target compound may improve metabolic stability compared to unsubstituted acetamides (e.g., ). Sulfonyl or thiophene bridges (e.g., and ) enhance cytotoxicity by introducing hydrogen-bonding or π-stacking interactions .

Biological Target Specificity: Spirochromanones with quinoline moieties () act as acetyl-CoA carboxylase (ACC) inhibitors, suggesting the spiro-piperidine system can be tailored for metabolic diseases. Conversely, sulfonyl-bridged spiro derivatives () target apoptosis pathways in cancer cells .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for spiro[chroman-2,4'-piperidin]-4-one derivatives, involving Boc deprotection and coupling reactions (). Modifications at the acetamide position (e.g., methyl vs. sulfonyl groups) require tailored reagents .

Preparation Methods

Key Starting Materials

  • 2-Hydroxyacetophenone : Serves as the chroman precursor.

  • N-Boc piperidone : Introduces the piperidine ring and enables Boc (tert-butoxycarbonyl) protection.

  • Pyrrolidine : Acts as a catalyst in the cyclocondensation step.

Reaction Conditions

  • Cyclocondensation :

    • A mixture of 2-hydroxyacetophenone (1 eq) and N-Boc piperidone (1 eq) in anhydrous methanol is refluxed with pyrrolidine (2 eq) for 12–18 hours.

    • Product : Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (yield: ~79%).

  • Boc Deprotection :

    • The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 5 hours.

    • Product : Spiro[chroman-2,4'-piperidin]-4-one (Intermediate 13, yield: ~85%).

Acetylation of the Piperidine Amine

The free amine of the spiro[chroman-2,4'-piperidin]-4-one intermediate is acetylated to introduce the N-methylacetamide moiety.

Acylation Reagents and Conditions

  • Acetylating Agent : Methylacetyl chloride or acetic anhydride.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Solvent : Tetrahydrofuran (THF) or DCM.

Procedure :

  • Spiro[chroman-2,4'-piperidin]-4-one (1 eq) is dissolved in dry THF.

  • Methylacetyl chloride (1.2 eq) is added dropwise under nitrogen at 0°C, followed by TEA (1.5 eq).

  • The reaction is stirred at 60°C for 5 hours.

  • Workup : The mixture is concentrated, and the residue is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72% (estimated from analogous reactions).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances solubility of intermediates, while DCM is preferred for acid-sensitive reactions.

  • Reflux Conditions : Prolonged heating (5–6 hours) ensures complete acylation.

Side Reactions and Mitigation

  • Over-Acylation : Controlled reagent stoichiometry (1.2 eq acyl chloride) minimizes diacetylation.

  • Byproduct Formation : Triethylamine hydrochloride precipitates, simplifying purification.

Analytical Characterization

Critical Data for this compound :

PropertyValue/DescriptionSource
¹H NMR (DMSO-d₆) δ 7.86 (d, J = 7.5 Hz, 1H, aromatic), 3.76 (t, J = 7.1 Hz, 2H, piperidine), 2.65 (s, 2H, CH₂CO), 1.48 (s, 9H, Boc)*
HRMS m/z 275.1753 [M+H]⁺ (theoretical: 274.36 g/mol)
HPLC Purity >95% (C18 column, acetonitrile/water gradient)

*Note: Boc signals absent in final product after deprotection.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Kabbe Condensation High regioselectivity; scalableRequires Boc protection/deprotection70–85%
Direct Acylation Single-step functionalizationSensitivity to moisture65–72%

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of N-Boc piperidone reduces raw material costs.

  • Green Chemistry : Substituting TFA with HCl in deprotection improves environmental compatibility .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including spirocyclization and functional group coupling. For example, Kabbe's condensation reaction is used to form the spiro[chroman-2,4'-piperidin]-4-one core, followed by Boc deprotection and coupling with substituents (e.g., sulfonyl or carbonyl linkers) using reagents like HATU and triethylamine . Post-synthesis purification involves chromatography and structural validation via NMR, mass spectrometry, and elemental analysis .

Q. How are the synthesized compounds characterized structurally?

  • Methodological Answer : Compounds are characterized using:

  • ¹H/¹³C-NMR : To confirm proton and carbon environments, including spirocyclic connectivity.
  • Mass spectrometry (EI-MS) : For molecular ion peaks and fragmentation patterns.
  • CHN analysis : To verify elemental composition .
  • X-ray crystallography (in some cases): For resolving 3D configurations, as seen in related spirochromanone derivatives .

Advanced Research Questions

Q. What in vitro models are used to assess the anticancer potential of these derivatives?

  • Methodological Answer :

  • Cell lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal adenocarcinoma) are standard models for cytotoxicity screening .
  • MTT assay : Cells are treated with compounds for 72 hours, and viability is measured via absorbance at 570 nm. Data are normalized to vehicle controls and reported as mean ± S.D. (n=6) .
  • Positive controls : Doxorubicin is often used to benchmark activity .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact cytotoxic potency?

  • Key Findings :

  • Sulfonyl linkers (e.g., compound 16) enhance activity due to improved electron-withdrawing properties and steric accessibility, yielding IC50 values of 0.31–5.62 μM .
  • Carbonyl linkers (e.g., compound 15) show reduced potency (IC50 = 18.77–47.05 μM), likely due to conformational rigidity .
    • Table 1 : Cytotoxicity of Selected Derivatives
CompoundLinker TypeIC50 (μM)Cell Line
16Sulfonyl0.31–5.62MCF-7
15Carbonyl18.77–47.05A2780

Q. What mechanisms underlie the apoptosis-inducing effects of these compounds?

  • Methodological Analysis :

  • Annexin V/PI staining : Quantifies early/late apoptosis. Compound 16 increases early apoptotic cells >3-fold in MCF-7 after 24 hours .
  • Cell cycle analysis : Flow cytometry reveals dose-dependent G2-M phase arrest (e.g., 10 μM compound 16 increases G2-M population from 9.2% to 21.5%), indicating mitotic disruption .
  • Caspase activation : Not explicitly tested here but suggested as a pathway for apoptosis induction .

Q. How do researchers analyze conflicting data on compound efficacy across different cancer cell lines?

  • Resolution Strategies :

  • Cell line heterogeneity : Differences in genetic profiles (e.g., BRCA mutations in ovarian vs. breast cancer) may explain variable IC50 values .
  • Dose-response curves : Statistical analysis (e.g., ANOVA) identifies significant potency variations. For example, compound 16 shows higher efficacy in MCF-7 (IC50 = 0.31 μM) than HT-29 (IC50 = 5.62 μM) .
  • Mechanistic follow-up : Target engagement studies (e.g., HDAC inhibition assays) clarify whether activity correlates with specific pathways .

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